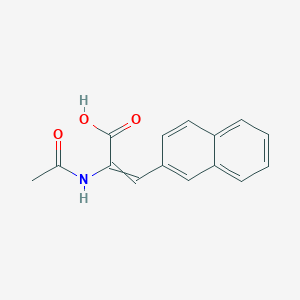![molecular formula C11H10BrNO2 B14364215 2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- CAS No. 90163-00-1](/img/structure/B14364215.png)
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of pyrrolidinedione, featuring a bromomethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- typically involves the bromination of a suitable precursor. One common method is the bromination of 2,5-pyrrolidinedione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: Researchers explore its interactions with biological molecules to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- involves its ability to undergo various chemical reactions that modify its structure and properties. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and other reactions that can alter its biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Bromosuccinimide (NBS): A related compound used in bromination reactions.
2,5-Pyrrolidinedione: The parent compound without the bromomethyl group.
1-Bromo-2,5-pyrrolidinedione: Another brominated derivative with different substitution patterns.
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- is unique due to the presence of both the bromomethyl group and the phenyl ring, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
90163-00-1 |
|---|---|
Fórmula molecular |
C11H10BrNO2 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10BrNO2/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(13)15/h1-4H,5-7H2 |
Clave InChI |
ZGTSGTMCGAEAJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=CC=CC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


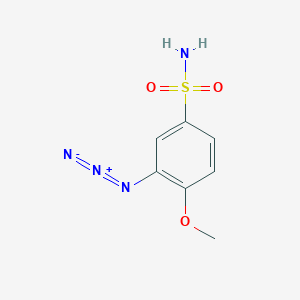
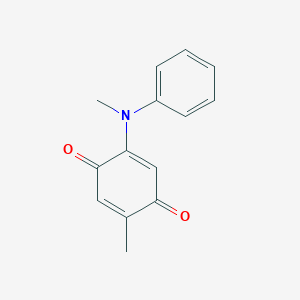
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
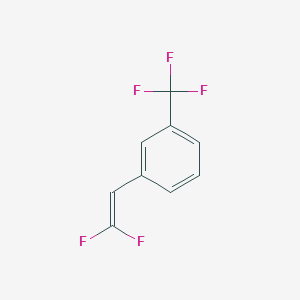


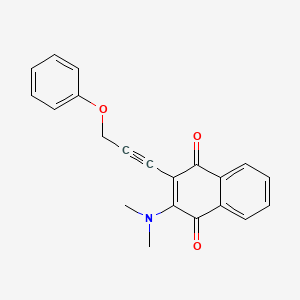


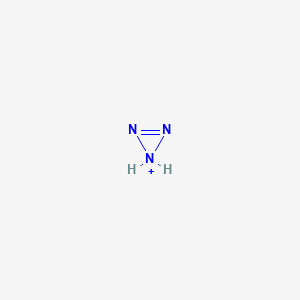
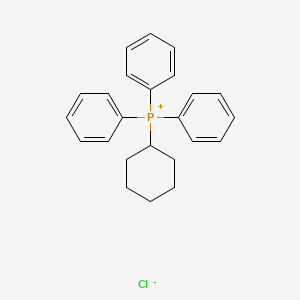
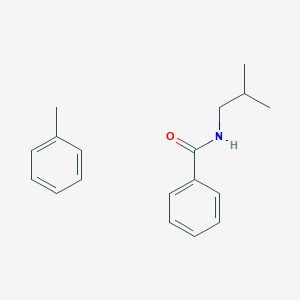
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
